molecular formula C16H20N4O2 B2747603 1-(2-methylphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea CAS No. 1797021-98-7

1-(2-methylphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea

Cat. No.: B2747603
CAS No.: 1797021-98-7
M. Wt: 300.362
InChI Key: PUHJTUURWFFMAK-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydro-2H-pyran ring, a pyrazolyl group, and an o-tolyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of tetrahydro-2H-pyran-4-ylamine with a pyrazole derivative to form the pyrazolyl intermediate. This intermediate is then reacted with o-tolyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-methylphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea
  • 1-(1H-pyrazol-4-yl)-3-(o-tolyl)urea
  • 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea

Uniqueness

1-(2-methylphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-4-2-3-5-15(12)19-16(21)18-13-10-17-20(11-13)14-6-8-22-9-7-14/h2-5,10-11,14H,6-9H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHJTUURWFFMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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